![molecular formula C44H56AsCl3N14O5S2 B1198953 2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride CAS No. 62570-11-0](/img/structure/B1198953.png)
2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride is a complex organic molecule with potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the core structure through a series of condensation and substitution reactions. Key reagents used in these steps include amino acids, triazine derivatives, and benzimidazole compounds. The reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures to handle potentially hazardous reagents. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino and sulfanyl groups can be oxidized to form corresponding oxides and sulfoxides.
Reduction: Reduction reactions can target the triazine and benzimidazole rings, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce new functional groups, leading to a variety of derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s amino and carboxy groups may facilitate interactions with biomolecules, making it useful in studies involving protein-ligand interactions and enzyme inhibition.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its multiple functional groups and potential for chemical modification.
作用机制
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The amino and carboxy groups can form hydrogen bonds and ionic interactions, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- (2S)-2-amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)sulfanyl]-3-methylbutanoic acid
- 4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol
- 4,6-diamino-1,3,5-triazin-2-yl derivatives
Uniqueness
This compound is unique due to its combination of multiple functional groups and complex structure
属性
CAS 编号 |
62570-11-0 |
|---|---|
分子式 |
C44H56AsCl3N14O5S2 |
分子量 |
1106.4 g/mol |
IUPAC 名称 |
2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride |
InChI |
InChI=1S/C25H24N6O.C19H29AsN8O4S2.3ClH/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;1-18(2,11(21)13(29)30)33-20(34-19(3,4)12(22)14(31)32)9-5-7-10(8-6-9)25-17-27-15(23)26-16(24)28-17;;;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);5-8,11-12H,21-22H2,1-4H3,(H,29,30)(H,31,32)(H5,23,24,25,26,27,28);3*1H/t;11-,12?,20?;;;/m.0.../s1 |
InChI 键 |
UCMANRNMHAJWAQ-XMSWCHMSSA-N |
SMILES |
CC(C)(C(C(=O)O)N)S[As](C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)N)SC(C)(C)C(C(=O)O)N.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl.Cl.Cl |
手性 SMILES |
CC(C)([C@H](C(=O)O)N)S[As](C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)N)SC(C)(C)C(C(=O)O)N.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl.Cl.Cl |
规范 SMILES |
CC(C)(C(C(=O)O)N)S[As](C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)N)SC(C)(C)C(C(=O)O)N.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl.Cl.Cl |
同义词 |
V5851 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


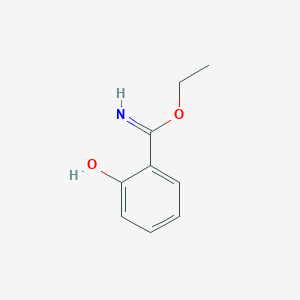
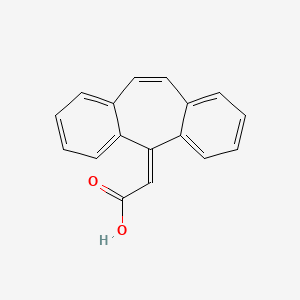

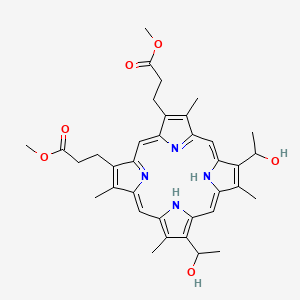

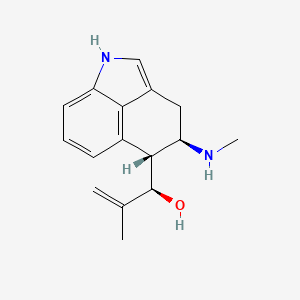
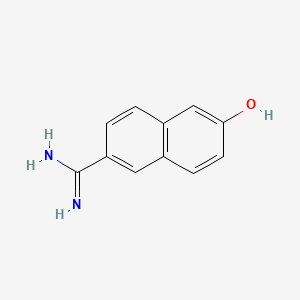
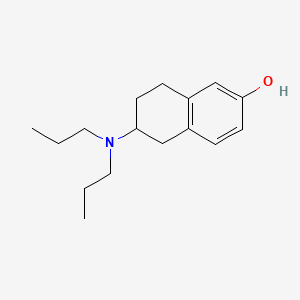
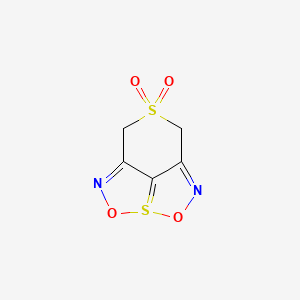

![(2S)-[(2S)-[(2R)-Amino-3-mercapto]-propylamino-(3S)-methyl]pentyloxy-3-phenylpropionyl-methionine Sulfone Isopropyl Ester Bis Hydrchloride](/img/structure/B1198890.png)
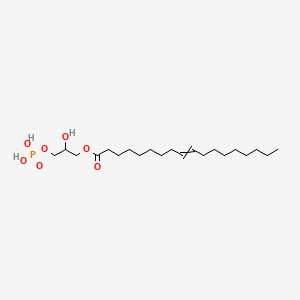
![[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dihydrogen phosphate](/img/structure/B1198892.png)
![[18-(Methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B1198893.png)
